An In-depth Technical Guide on tert-butyl N-(1-cyanocyclopentyl)carbamate
An In-depth Technical Guide on tert-butyl N-(1-cyanocyclopentyl)carbamate
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Assessment: Direct and specific public domain data on tert-butyl N-(1-cyanocyclopentyl)carbamate, including its exact physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its specific biological activities, is limited. This guide, therefore, provides a comprehensive overview based on the properties of structurally similar compounds and general principles of organic chemistry. The information presented herein should be considered illustrative and requires experimental validation for the specific molecule .
Chemical Identity and Properties
tert-Butyl N-(1-cyanocyclopentyl)carbamate is a carbamate derivative characterized by a cyclopentyl ring substituted with both a cyano group and a tert-butoxycarbonyl (Boc) protected amine on the same carbon atom. This structure makes it a potentially valuable building block in medicinal chemistry and organic synthesis.
Table 1: Predicted Physicochemical Properties of tert-butyl N-(1-cyanocyclopentyl)carbamate
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₁H₁₈N₂O₂ | Calculated based on structure. |
| Molecular Weight | 210.27 g/mol | Calculated based on structure.[1][2] |
| Appearance | White to off-white solid | Typical appearance for similar organic compounds.[3] |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | General solubility for Boc-protected amino nitriles. |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Requires experimental determination under vacuum to prevent decomposition. |
| CAS Number | Not readily available in public databases. | The lack of a specific CAS number limits targeted data retrieval. |
Synthesis and Experimental Protocols
While a specific, validated protocol for the synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate is not available in the cited literature, a plausible synthetic route can be proposed based on established chemical transformations. The most common method for the introduction of a Boc protecting group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[4][5]
Hypothetical Synthetic Pathway:
The synthesis would likely proceed via a Strecker reaction to form the precursor 1-amino-1-cyanocyclopentane, followed by protection of the amino group.
Figure 1. A proposed synthetic workflow for tert-butyl N-(1-cyanocyclopentyl)carbamate.
Detailed Hypothetical Experimental Protocol:
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Synthesis of 1-Amino-1-cyanocyclopentane (Strecker Reaction):
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To a solution of cyclopentanone in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide (KCN) and ammonium chloride (NH₄Cl).
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Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous workup, extracting the product with an organic solvent.
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Purify the crude product by distillation or column chromatography to yield 1-amino-1-cyanocyclopentane.
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-
Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate (Boc Protection):
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Dissolve 1-amino-1-cyanocyclopentane in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution.
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Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction with water and perform an extractive workup.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to obtain pure tert-butyl N-(1-cyanocyclopentyl)carbamate.
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Spectroscopic Characterization (Predicted)
Although experimental spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.
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¹H NMR: Protons on the cyclopentyl ring would appear as multiplets in the aliphatic region. The tert-butyl group would show a characteristic singlet at approximately 1.4 ppm. The NH proton of the carbamate would likely appear as a broad singlet.
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¹³C NMR: The spectrum would show signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, the cyano carbon, and the carbons of the cyclopentyl ring.
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IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2240 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or, more likely, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group or the Boc group.
Potential Applications in Research and Drug Development
tert-Butyl N-(1-cyanocyclopentyl)carbamate, as a protected α-amino nitrile, is a versatile intermediate.
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Synthesis of Novel Amino Acids: The cyano group can be hydrolyzed to a carboxylic acid, leading to the formation of 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid, a non-natural amino acid that can be incorporated into peptides or used as a chiral building block.
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Preparation of Diamines: Reduction of the nitrile group would yield a 1,1-diaminomethylcyclopentane derivative, which could be a useful scaffold for the synthesis of ligands for metal catalysts or as a core structure in pharmacologically active molecules.
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Lead Optimization in Drug Discovery: The cyclopentyl scaffold provides a rigid framework that can be used to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. The protected amine and the versatile cyano group allow for the systematic modification of the molecule's properties in lead optimization campaigns.
Figure 2. Potential synthetic utility and applications of the target compound.
Safety and Handling
Specific safety data for tert-butyl N-(1-cyanocyclopentyl)carbamate is not available. However, based on the functional groups present, the following precautions should be taken:
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Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
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Toxicity: The toxicological properties have not been fully investigated.[7] Nitrile-containing compounds can be toxic. Carbamates are a broad class of compounds with varying toxicities.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Conclusion
tert-Butyl N-(1-cyanocyclopentyl)carbamate is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. While specific experimental data is currently limited in the public domain, its properties and reactivity can be reasonably predicted based on the known chemistry of its constituent functional groups. Further research is required to fully characterize this compound and explore its applications. The hypothetical synthetic protocols and predicted properties outlined in this guide provide a foundation for future experimental work. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that experimental validation is essential.
References
- 1. Tert-butyl (2-cyanocyclopentyl)carbamate (1339012-40-6) for sale [vulcanchem.com]
- 2. 1339012-40-6(Tert-butyl (2-cyanocyclopentyl)carbamate) | Kuujia.com [kuujia.com]
- 3. fishersci.com [fishersci.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. capotchem.cn [capotchem.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
